molecular formula C7H7IO3S B2656314 2-Iodobenzenesulfonic acid methyl ester CAS No. 850078-95-4

2-Iodobenzenesulfonic acid methyl ester

Cat. No. B2656314
CAS RN: 850078-95-4
M. Wt: 298.09
InChI Key: SCKPMKHAXKTODG-UHFFFAOYSA-N
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Description

2-Iodobenzenesulfonic acid methyl ester is a chemical compound with the molecular formula C7H7IO3S . It is a derivative of 2-iodobenzenesulfonic acid .


Synthesis Analysis

The synthesis of this compound can be achieved through the oxidation of sodium 2-iodobenzenesulfonate with Oxone or sodium periodate in water . Another method involves the hydrolysis of sulfonic ester, which forms IBS as a mixture with methanol. This mixture is quickly oxidized by IBS in situ, producing the corresponding iodine(III) heterocycle, 2-iodosylbenzenesulfonic acid .


Molecular Structure Analysis

The molecular structure of this compound is complex. The single crystal X-ray diffraction analysis reveals a complex polymeric structure consisting of three units of IBS as potassium salt and one unit of 2-iodoxybenzenesulfonic acid linked together by relatively strong I=O···I intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily oxidative in nature. The hydrolysis of sulfonic ester forms IBS as a mixture with methanol, which is quickly oxidized by IBS in situ, producing the corresponding iodine(III) heterocycle, 2-iodosylbenzenesulfonic acid .

Scientific Research Applications

Homogeneous Catalytic Aminocarbonylation

2-Iodobenzenesulfonic acid methyl ester is utilized in palladium-catalyzed aminocarbonylation reactions of iodoalkenes and iodobenzene with amino acid esters, leading to the formation of 2-oxo-carboxamide type derivatives and carboxamides of expected structure. This process demonstrates the compound's versatility in synthesizing complex molecules under both conventional conditions and in ionic liquids, highlighting its application in the production of pharmaceuticals and agrochemicals (Müller et al., 2005).

Oxidizing Reagent Development

Another pivotal application is in the preparation of 2-Iodoxybenzenesulfonic acid, a potentially important oxidizing reagent, via direct oxidation of 2-Iodobenzenesulfonic acid or hydrolysis of its methyl ester. This compound, due to its reactivity and thermal instability, is explored for its use in organic syntheses, particularly in the transformation and functionalization of organic molecules (Koposov et al., 2006).

Oxidation of Alcohols

The ester also finds application in the field of catalysis, specifically in the oxidation of alcohols. Hypervalent iodine compounds, derived from this compound, catalyze various oxidation reactions, showcasing the compound's critical role in developing environmentally benign oxidation processes (Uyanik & Ishihara, 2009).

Advanced Material Synthesis

In the realm of materials science, this compound contributes to the formation of perovskite thin films for photovoltaic cells. By controlling the antisolvent volume during the spin-coating process, it aids in optimizing the morphological and optical properties of the resultant films, thus influencing the efficiency of photovoltaic devices (Chang et al., 2018).

Conformational Analysis of Flexible Sulfonic Esters

Furthermore, the compound is involved in studies related to the conformational analysis of sulfonic ester derivatives, offering insights into the structural and conformational behaviors of these molecules, which are significant for the design and synthesis of new chemical entities (Munro et al., 2003).

Mechanism of Action

The mechanism of action for the formation of esters involves a reaction between a carboxylic acid and an alcohol in the presence of a concentrated sulphuric acid acting as a catalyst . In the case of 2-Iodobenzenesulfonic acid methyl ester, the reaction is slow and reversible, and the ester is distilled off as soon as it is formed to reduce the chances of the reverse reaction happening .

Safety and Hazards

The safety data sheet for similar compounds suggests that they may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is always recommended to handle such compounds with appropriate safety measures.

properties

IUPAC Name

methyl 2-iodobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO3S/c1-11-12(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKPMKHAXKTODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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